Welcome to the BenchChem Online Store!
molecular formula C17H17NO5S B8356714 2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid

2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid

Cat. No. B8356714
M. Wt: 347.4 g/mol
InChI Key: CDGTXPQHFRZVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04025647

Procedure details

Those of the starting materials which are 5-arylthiosalicylic acids may be prepared using a similar procedure to that described for 5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid in Example 2, except that pyridine is replaced by 2,6-lutidine in the preparation of the arylsulphenyl chloride. Thus there are obtained 5-(4-nitrophenylthio)-3-isopropyl-6-methylsalicylic acid, m.p. 177°-179° C. and 5-(4-nitrophenylthio)-3-t-butylsalicylic acid, m.p. 184°-185° C., from the reaction of 4-nitrophenylsulphenyl chloride with 3-isopropyl-6-methylsalicylic acid and 3-t-butylsalicylic acid respectively.
[Compound]
Name
5-arylthiosalicylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
arylsulphenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[C:19]([CH3:20])=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].N1C(C)=CC=CC=1C>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10][C:11]2[C:19]([CH3:20])=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([CH:22]([CH3:24])[CH3:23])[CH:12]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10][C:11]2[CH:19]=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
5-arylthiosalicylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1C)O)C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
arylsulphenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1C)O)C(C)C
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04025647

Procedure details

Those of the starting materials which are 5-arylthiosalicylic acids may be prepared using a similar procedure to that described for 5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid in Example 2, except that pyridine is replaced by 2,6-lutidine in the preparation of the arylsulphenyl chloride. Thus there are obtained 5-(4-nitrophenylthio)-3-isopropyl-6-methylsalicylic acid, m.p. 177°-179° C. and 5-(4-nitrophenylthio)-3-t-butylsalicylic acid, m.p. 184°-185° C., from the reaction of 4-nitrophenylsulphenyl chloride with 3-isopropyl-6-methylsalicylic acid and 3-t-butylsalicylic acid respectively.
[Compound]
Name
5-arylthiosalicylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
arylsulphenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[C:19]([CH3:20])=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].N1C(C)=CC=CC=1C>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10][C:11]2[C:19]([CH3:20])=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([CH:22]([CH3:24])[CH3:23])[CH:12]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10][C:11]2[CH:19]=[C:15]([C:16]([OH:18])=[O:17])[C:14]([OH:21])=[C:13]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:12]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
5-arylthiosalicylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1C)O)C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
arylsulphenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1C)O)C(C)C
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC1=CC(=C(C(C(=O)O)=C1)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.